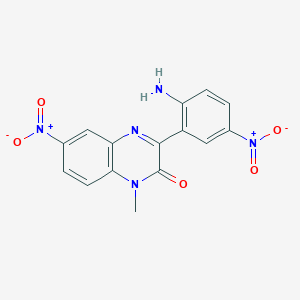
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique quinoxaline structure, which includes amino and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of automated systems and real-time monitoring can help maintain consistent quality and reduce the risk of hazardous reactions .
化学反应分析
Types of Reactions
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases to facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino derivatives, while oxidation reactions can produce nitroso compounds .
科学研究应用
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo redox reactions within biological systems, affecting cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
2-Amino-5-nitrophenol: Shares similar functional groups but differs in its overall structure and reactivity.
2-Amino-5-nitrobenzophenone: Another compound with nitro and amino groups, used in different applications and exhibiting distinct chemical properties.
Uniqueness
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one is unique due to its quinoxaline core, which imparts specific electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous .
属性
分子式 |
C15H11N5O5 |
|---|---|
分子量 |
341.28g/mol |
IUPAC 名称 |
3-(2-amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one |
InChI |
InChI=1S/C15H11N5O5/c1-18-13-5-3-9(20(24)25)7-12(13)17-14(15(18)21)10-6-8(19(22)23)2-4-11(10)16/h2-7H,16H2,1H3 |
InChI 键 |
PJAAPVMQSBRHEF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C(C1=O)C3=C(C=CC(=C3)[N+](=O)[O-])N |
规范 SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C(C1=O)C3=C(C=CC(=C3)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















